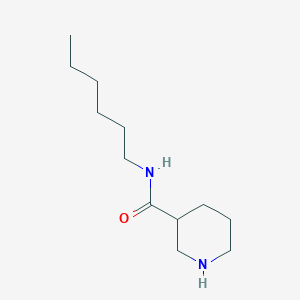

N-hexylpiperidine-3-carboxamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-hexylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-3-4-5-9-14-12(15)11-7-6-8-13-10-11/h11,13H,2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMJRQHBYFYECHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)C1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Hexylpiperidine 3 Carboxamide and Analogues

General Strategies for Piperidine-3-Carboxamide Scaffold Synthesis

The construction of the piperidine-3-carboxamide framework is a critical step, and several methodologies can be employed. These include the direct formation of the amide bond, ring-opening reactions, and cyclization strategies to build the piperidine (B6355638) ring itself.

Amidation Reactions and Coupling Agents

The most direct approach to the piperidine-3-carboxamide scaffold is the amidation of a pre-existing piperidine-3-carboxylic acid derivative. This transformation is typically facilitated by a range of coupling reagents that activate the carboxylic acid for nucleophilic attack by an amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are effective in forming amides, esters, and acid anhydrides from carboxylic acids. peptide.com Other highly efficient reagents include uronium-based compounds such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)- N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU). peptide.com These reagents are known for their rapid reaction times and the ability to suppress racemization, especially when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). peptide.com Another notable coupling agent is O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), which often provides faster and cleaner reactions with less epimerization. peptide.com

In a practical example, the synthesis of various piperidine-3-carboxamide derivatives was achieved using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of HOBt. nih.gov This method proved effective for coupling both electron-deficient amines and functionalized carboxylic acids. nih.gov The reaction of Boc-piperidine carboxylic acid with an aniline (B41778) derivative, for instance, resulted in the desired amide in excellent yield. nih.gov

The choice of coupling agent can be critical for the successful synthesis of amides, particularly with challenging substrates. For instance, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective for coupling N-methylated amino acids. peptide.com Similarly, 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) is another valuable coupling reagent. peptide.com

| Coupling Agent Category | Examples | Key Features |

| Carbodiimides | DCC, DIC, EDC | Commonly used, effective for amides, esters, and anhydrides. peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Highly efficient, fast reaction times, low racemization. peptide.com |

| Phosphonium Salts | PyAOP, Bromotripyrrolidinophosphonium hexafluorophosphate | Effective for sterically hindered or challenging couplings. peptide.com |

| Other | DEPBT, CDI | Offer alternative reactivity and conditions. peptide.com |

Ring-Opening Aminolysis Approaches

An alternative strategy for constructing the piperidine-3-carboxamide scaffold involves the ring-opening of a suitable precursor by an amine. For example, a patented method describes the reaction between a 2-oxazoline compound and a piperidine derivative in the presence of an acid to produce piperidine carboxamide derivatives. google.com This approach can be an industrially viable method for producing these compounds, which have applications as serotonin (B10506) antagonists and antiplatelet drugs. google.com

In some cases, the piperidine ring itself can be opened under specific conditions. For instance, various N-arylamino-1-piperidines can be selectively converted into acyclic aminoaldehydes or amino-dialkylacetals under mild photooxidation conditions. researchgate.net While this represents a ring-opening of the piperidine, it highlights the reactivity of the ring system which can be harnessed for synthetic transformations.

Intramolecular Cyclization and Alkene Cyclization for Piperidine Ring Formation

The piperidine ring itself can be constructed through various intramolecular cyclization reactions. nih.gov These reactions typically involve a substrate containing a nitrogen source (often an amino group) and an active site that facilitates ring closure. nih.gov A key challenge in this approach is achieving the desired stereo- and regioselectivity. nih.gov

Several methods for intramolecular cyclization to form piperidines have been developed, including:

Radical Cyclization : This involves the cyclization of radicals onto various functional groups. For example, a novel approach to 2,4,5-trisubstituted piperidines involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters. nih.gov Another method utilizes the intramolecular radical cyclization of linear amino-aldehydes catalyzed by a cobalt(II) complex. nih.gov

Metal-Catalyzed Cyclization : Transition metals are frequently used to catalyze cyclization reactions. For instance, a gold(I)-catalyzed intramolecular dearomatization/cyclization has been reported. nih.gov Palladium catalysts are also widely used. organic-chemistry.org A base-free Pd(DMSO)2(TFA)2 catalyst enables the synthesis of six-membered nitrogen heterocycles via a Wacker-type aerobic oxidative cyclization of alkenes. organic-chemistry.org

Alkene Cyclization : The cyclization of alkenes can also lead to the formation of the piperidine ring. A gold(I) complex can catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

N-Substitution Strategies on the Piperidine Moiety

Once the piperidine ring is formed, or concurrently with its formation, the N-hexyl group must be introduced. This can be achieved through several well-established methods.

Direct N-Alkylation and N-Arylation Approaches

Direct N-alkylation is a common method for introducing substituents onto the piperidine nitrogen. This typically involves reacting the piperidine with an alkyl halide, such as hexyl bromide or iodide. researchgate.net The reaction is often carried out in a suitable solvent like anhydrous acetonitrile (B52724) and may be facilitated by a base such as potassium carbonate or sodium hydride to neutralize the acid formed during the reaction. researchgate.net The slow addition of the alkyl halide can help to control the reaction and favor monoalkylation. researchgate.net

N-arylation, the introduction of an aryl group, is also a well-developed area of piperidine chemistry. The most common methods are the Ullmann and Buchwald-Hartwig coupling reactions, which typically involve a transition metal catalyst, most often copper or palladium. tandfonline.com These reactions couple the piperidine with an aryl halide. tandfonline.com Nickel-catalyzed N-arylation has also been reported as an effective method. researchgate.netsemanticscholar.org

Reductive Amination Protocols

Reductive amination is a powerful and versatile method for forming C-N bonds and can be used to introduce the N-hexyl group. jocpr.com This two-step process involves the reaction of a piperidine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the corresponding amine. jocpr.compearson.com

For the synthesis of N-hexylpiperidine, this would involve reacting a piperidine derivative with hexanal. A variety of reducing agents can be used in the second step, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). researchgate.netsciencemadness.org Sodium cyanoborohydride is a milder reducing agent that is selective for the iminium ion over the carbonyl group, allowing for a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present. youtube.com The double reductive amination of dicarbonyl compounds is a particularly effective method for constructing the piperidine skeleton. chim.it

| Synthetic Strategy | Description | Key Reagents/Conditions |

| Direct N-Alkylation | Reaction of a piperidine with an alkyl halide. researchgate.net | Alkyl halide (e.g., hexyl bromide), base (e.g., K2CO3), solvent (e.g., acetonitrile). researchgate.net |

| Reductive Amination | Reaction of a piperidine with an aldehyde followed by reduction. jocpr.compearson.com | Aldehyde (e.g., hexanal), reducing agent (e.g., NaBH3CN, NaBH(OAc)3). researchgate.netsciencemadness.org |

Stereochemical Control in Synthesis of Piperidine Carboxamides

The piperidine ring in N-hexylpiperidine-3-carboxamide contains a stereocenter at the C3 position. The specific stereoisomer, (R) or (S), can have a profound impact on the molecule's biological activity. nih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Several strategies have been developed for the stereocontrolled synthesis of substituted piperidines. One approach involves the catalytic, stereocontrolled deconstructive amination of bridged δ-lactam-γ-lactones, which can produce highly decorated 3-hydroxy-2-piperidinone carboxamides with high diastereoselectivity. nih.gov Although this produces a piperidinone, subsequent reduction could yield the desired piperidine ring. Another powerful method is the asymmetric dearomatization of activated pyridines through chemo-enzymatic cascades, which can prepare substituted piperidines with precise stereochemistry. researchgate.net This method has been used to synthesize precursors for various pharmaceuticals. researchgate.net

For piperidine-3-carboxamide derivatives, studies have demonstrated significant enantioselectivity in their biological effects. For example, in a series of N-arylpiperidine-3-carboxamide derivatives tested for antimelanoma activity, the (S)-configuration was found to be 15-fold more potent than the (R)-configuration. nih.gov This highlights the necessity of enantiomerically pure compounds, which can be achieved either by synthesizing a specific stereoisomer (asymmetric synthesis) or by separating the racemic mixture (chiral resolution). Asymmetric synthesis is often preferred as it is more efficient. This can involve the use of chiral catalysts, chiral auxiliaries, or enzyme-catalyzed reactions that favor the formation of one enantiomer over the other. researchgate.netmdpi.com

Table 2: Comparison of Stereoselective Synthetic Methods for Piperidine Derivatives

| Synthetic Method | Key Features | Stereochemical Outcome | Source(s) |

|---|---|---|---|

| Catalytic Ring-Opening Aminolysis | Uses palladium catalysis on bridged lactam-lactones. | High yields and diastereoselectivities for 3-hydroxy-2-piperidinone carboxamides. | nih.gov |

| Chemo-enzymatic Dearomatization | Combines chemical synthesis with biocatalysis (e.g., amine oxidase/ene imine reductase). | Produces stereo-defined 3- and 3,4-substituted piperidines with high enantiomeric excess. | researchgate.net |

| Intramolecular Michael-type Addition | Utilizes organocatalysts to cyclize precursors. | Generates enantiomerically enriched disubstituted piperidines. The ratio of catalysts is key to controlling isomerization. | mdpi.com |

| Oxidative C–H Functionalization | Reacts N-vinyl amides with pendent nucleophiles using DDQ. | Good to excellent levels of stereocontrol, proceeding rapidly at room temperature. | rsc.org |

Scalability and Efficiency of Synthetic Routes

One-pot processes, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable for improving efficiency and reducing waste. For instance, combining hydrogenation of a pyridine (B92270) precursor with subsequent functionalization into a one-pot process can make the synthesis of piperidines faster and less costly. mdpi.com

The choice of reagents and catalysts is also crucial for scalability. While certain reagents may work well on a small scale, they may be too expensive, hazardous, or difficult to handle in large quantities. For example, in the synthesis of 2,6-trans-piperidines, cesium carbonate gave good results (85% yield) but was difficult to use when scaling up due to poor solubility. In contrast, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) was found to be a suitable base for the large-scale synthesis. mdpi.com Similarly, while classic metal catalysis is effective, the use of organocatalysis is gaining popularity as a more sustainable alternative. mdpi.com Photochemical methods have also been shown to be scalable for producing piperidinone intermediates, which can then be reduced to piperidines. mdpi.com

Table 3: Analysis of Reagents for Scalable Piperidine Synthesis

| Reagent/Catalyst | Application | Advantages | Scalability Challenges | Source(s) |

|---|---|---|---|---|

| Cesium Carbonate | Base in intramolecular aza-Michael reaction. | Good yields (85%) and diastereoselectivity (trans/cis = 90/10) on a small scale. | Poor solubility makes large-scale use difficult and impractical. | mdpi.com |

| TBAF | Base in intramolecular aza-Michael reaction. | Suitable for large-scale synthesis. | May require careful control of reaction conditions. | mdpi.com |

| Metal Catalysts (e.g., Ni, Pd) | Hydrogenation, cyclization reactions. | High efficiency and selectivity. | Cost, potential for product contamination with heavy metals. | mdpi.com |

| Organocatalysts | Asymmetric synthesis (e.g., Michael-type additions). | Avoids metal contamination, often milder conditions. | Catalyst loading and cost can be a factor on a large scale. | mdpi.com |

Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structure Confirmation

Spectroscopic methods are fundamental in the structural elucidation of N-hexylpiperidine-3-carboxamide, providing a detailed insight into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information for its structural confirmation.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the hexyl chain and the piperidine (B6355638) ring. The terminal methyl group (CH₃) of the hexyl chain would likely appear as a triplet at approximately 0.9 ppm. The methylene (B1212753) groups (CH₂) of the hexyl chain would produce a series of multiplets in the region of 1.2-1.6 ppm. The methylene group adjacent to the amide nitrogen (-NH-CH₂ -) would be deshielded and is expected to resonate as a multiplet around 3.2-3.4 ppm. The protons of the piperidine ring would show a complex pattern of multiplets between 1.5 and 3.0 ppm. The N-H proton of the piperidine ring would appear as a broad singlet, and the amide N-H proton would also be a broad singlet, with their chemical shifts being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded and would appear at a chemical shift of approximately 170-175 ppm. The carbons of the piperidine ring would resonate in the range of 25-50 ppm. The carbons of the hexyl group would show a series of signals, with the terminal methyl carbon appearing at around 14 ppm and the other methylene carbons resonating between 22 and 40 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the secondary amide would be expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the amide would likely appear as a medium to strong band around 3300-3500 cm⁻¹. The N-H bending vibration could be observed near 1550 cm⁻¹. The C-H stretching vibrations of the aliphatic hexyl chain and the piperidine ring would be visible in the 2850-3000 cm⁻¹ region. The IR spectrum of the closely related compound, piperidine-3-carboxamide, shows a solid-state spectrum with notable peaks that support these expected ranges. nist.gov

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Amide N-H Stretch | 3300-3500 |

| Aliphatic C-H Stretch | 2850-3000 |

| Amide C=O Stretch | 1630-1680 |

| Amide N-H Bend | ~1550 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₂H₂₄N₂O.

MS: In a standard mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

HRMS: High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition. The computed exact mass of (3S)-N-hexylpiperidine-3-carboxamide is 212.1889 g/mol . nih.gov This precise mass would be a key identifier in HRMS analysis. Fragmentation patterns in the mass spectrum would also provide structural information, with characteristic fragments arising from the cleavage of the hexyl chain and the piperidine ring.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₄N₂O | nih.gov |

| Exact Mass | 212.1889 g/mol | nih.gov |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used method for these purposes. In the synthesis of piperidine-3-carboxamide derivatives, TLC is often employed to track the consumption of starting materials and the formation of the product. nih.govnih.gov A suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) and a polar solvent like methanol, would be developed to achieve good separation between the starting materials, the product, and any byproducts. The spots on the TLC plate can be visualized under UV light or by using a staining agent. The retention factor (R_f) value of the product would be a characteristic property under a specific set of chromatographic conditions.

Elemental Analysis for Compound Characterization

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₁₂H₂₄N₂O), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to confirm the empirical formula and the purity of the compound.

| Element | Theoretical Percentage (%) |

| Carbon | 67.88 |

| Hydrogen | 11.39 |

| Nitrogen | 13.20 |

| Oxygen | 7.53 |

This analytical technique, in conjunction with spectroscopic methods, provides a comprehensive characterization of this compound.

Structure Activity Relationships Sar of N Hexylpiperidine 3 Carboxamide Derivatives

Impact of N-Substituents on Pharmacological Profiles

The substituent attached to the nitrogen of the carboxamide group plays a pivotal role in defining the pharmacological properties of piperidine-3-carboxamide derivatives.

The length and branching of the N-alkyl chain can significantly modulate activity. While specific data on the N-hexyl group in many recent SAR studies is limited, the general principle is that the alkyl chain interacts with hydrophobic pockets in the target protein. The optimal length and branching pattern depend on the specific biological target. For example, in a study on antimicrobial piperidine (B6355638) derivatives, a decrease in the hydrocarbon chain length of an ester part of the molecule resulted in increased activity against Staphylococcus aureus. researchgate.net This suggests that a shorter chain was a better fit for the target's binding site in that specific context. The hexyl group in N-hexylpiperidine-3-carboxamide provides a significant lipophilic character, which can influence properties like membrane permeability and binding affinity.

Replacing the N-alkyl group with aromatic or heteroaromatic rings introduces a range of electronic and steric properties that can drastically alter the pharmacological profile. In the development of senescence-inducing agents for melanoma, N-arylpiperidine-3-carboxamide was identified as a hit scaffold. nih.govnih.gov Further exploration revealed that substitutions on this aryl ring are critical. The presence of electronegative atoms, such as fluorine or oxygen, and their specific positions on the ring strongly influenced the desired antiproliferative activity. nih.gov For instance, compounds lacking fluorine at the C2 and/or C3 positions of the N-aryl ring showed a significant loss of activity. nih.gov

The introduction of heteroaromatic rings can also lead to potent compounds. In one study, replacing a phenyl ring with a pyridine (B92270) ring in the N-substituent, combined with other modifications, resulted in a compound with markedly improved anti-melanoma activity. nih.gov

Influence of Piperidine Ring Substitutions (e.g., at C3, C4)

Substitutions on the piperidine ring itself, other than the C3-carboxamide moiety, are a key area of SAR studies. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net In the context of HIV-1 protease inhibitors, it was demonstrated that the substitution position on the piperidine ring is decisive for potency. nih.gov Specifically, derivatives with a (R)-piperidine-3-carboxamide as a P2-ligand were found to be highly effective. nih.gov This underscores the importance of the C3 position for orienting the carboxamide and its N-substituent for optimal interaction with the target. While less explored in the immediate context of this compound, modifications at other positions, such as C4, could alter the ring's conformation and, consequently, its binding affinity. For example, a study on non-nucleoside reverse transcriptase inhibitors showed that replacing a 3-alkylamino substituent on a pyridine ring with a 3-alkyl substituent affected activity against different mutant enzymes. nih.gov

Stereochemical Considerations and Enantioselectivity

Stereochemistry is a critical factor in the biological activity of piperidine-3-carboxamide derivatives, as these molecules are chiral at the C3 position of the piperidine ring. Biological systems often exhibit a high degree of enantioselectivity, meaning that one enantiomer (a non-superimposable mirror image) is significantly more active than the other.

For N-arylpiperidine-3-carboxamide derivatives studied for anti-melanoma activity, a high level of enantioselectivity was observed. nih.gov The (S)-configuration of the hit compound was found to be more active than the racemic mixture and significantly more active than the (R)-configuration. nih.gov Molecular modeling suggested that the (S)-enantiomer mapped more effectively to the proposed pharmacophore model compared to the (R)-enantiomer. nih.gov Similarly, in the development of HIV-1 protease inhibitors, compounds with an (R)-piperidine scaffold generally showed superior activity to those with the (S)-configuration. nih.gov This enantiomeric preference highlights the importance of the three-dimensional arrangement of the substituents around the chiral center for precise interaction with the biological target.

Table 1: Enantioselectivity of Piperidine-3-Carboxamide Derivatives

| Compound Type | Configuration | Relative Activity | Biological Target Context |

|---|---|---|---|

| N-arylpiperidine-3-carboxamide | (S) | More active | Anti-melanoma nih.gov |

| N-arylpiperidine-3-carboxamide | (R) | Less active | Anti-melanoma nih.gov |

| Piperidine-derived HIV-1 Protease Inhibitor | (R) | More active | HIV-1 Protease nih.gov |

| Piperidine-derived HIV-1 Protease Inhibitor | (S) | Less active | HIV-1 Protease nih.gov |

Scaffold Modifications and Their Bioactivity Implications

Altering the core piperidine-3-carboxamide scaffold can lead to new classes of compounds with different biological activities. These modifications can involve changing the piperidine ring to another heterocycle or introducing different functional groups.

Research on Cathepsin K inhibitors for osteoporosis involved modifying a piperidine-3-carboxamide lead compound. nih.govmdpi.com By introducing a benzylamine (B48309) group to the core structure, researchers aimed to enhance interactions with the target enzyme. nih.govmdpi.com This fragment-based growth strategy led to the discovery of more potent inhibitors. mdpi.com In another study, replacing the piperidine ring with smaller rings like pyrrolidine (B122466) or azetidine (B1206935) resulted in a gradual decrease in anti-melanoma activity, indicating the importance of the six-membered piperidine scaffold in that context. nih.gov

Molecular Target Identification and Engagement

Computational Approaches for Target Prediction

Computational, or in silico, methods offer a rapid and cost-effective means to generate hypotheses about the potential protein targets of small molecules. creative-biolabs.comnih.gov These approaches leverage the vast amount of existing biological and chemical data to predict interactions between a compound and various protein targets. creative-biolabs.comnih.gov

Several web-based tools are available for predicting the biological targets of small molecules. For instance, a study on new piperidine (B6355638) derivatives utilized the SwissTargetPrediction web tool to identify the most probable protein targets. clinmedkaz.orgclinmedkaz.org This tool, along with others, operates on the principle of chemical similarity, suggesting that structurally similar molecules are likely to bind to similar protein targets. nih.gov Another commonly used tool is the Prediction of Activity Spectra for Substances (PASS) online tool, which predicts a wide range of possible pharmacological activities for a given compound. clinmedkaz.orgclinmedkaz.org These tools can analyze the chemical structure of piperidine derivatives and predict their ability to interact with various enzymes, receptors, transport systems, and ion channels. clinmedkaz.orgclinmedkaz.org

A study on piperidine derivatives demonstrated the use of these in silico tools to predict a broad spectrum of biological activities, suggesting potential applications in treating conditions like cancer and diseases of the central nervous system. clinmedkaz.org

Table 1: Selected In Silico Target Prediction Tools

| Tool Name | Principle of Operation | Predicted Information | Reference |

|---|---|---|---|

| SwissTargetPrediction | Chemical similarity to known ligands | Most likely protein targets | clinmedkaz.orgclinmedkaz.org |

| PASS | Structure-activity relationships | Possible pharmacological activities | clinmedkaz.orgclinmedkaz.org |

Beyond general prediction tools, more specific computational models can be developed. These are broadly categorized as ligand-based and structure-based methods. nih.govnih.gov

Ligand-based methods rely on the knowledge of other molecules (ligands) that bind to a specific target. nih.gov The principle is that compounds with similar structures or properties are likely to share a common target. nih.gov Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling are used to understand the relationship between the chemical structures of piperidine carboxamide derivatives and their biological activity. arabjchem.orgdntb.gov.ua For example, a 3D-QSAR model was successfully used to explore the structural requirements for the anti-tumor activity of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors. arabjchem.org

Structure-based methods , such as reverse docking, utilize the 3D structure of potential protein targets. nih.gov A compound is computationally "docked" into the binding site of various proteins to predict the most likely interactions. nih.gov This approach was used in the discovery of piperidine/piperazine-based compounds with affinity for sigma receptors, where docking studies helped to understand the binding mode of the most promising ligand. nih.gov

These models are instrumental in rational drug design, allowing for the targeted synthesis of new derivatives with improved potency and selectivity. arabjchem.org

Experimental Methodologies for Target Identification

While computational methods provide valuable predictions, experimental validation is essential to confirm the identified targets.

Affinity-based chemoproteomics is a powerful set of techniques used to identify the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate. nih.gov One common approach involves immobilizing the small molecule on a solid support to "pull down" its binding proteins, which can then be identified by mass spectrometry. nih.gov While specific applications of these techniques to N-hexylpiperidine-3-carboxamide were not found in the provided search results, they represent a standard and crucial methodology for target deconvolution in drug discovery.

Phenotypic screening involves testing a compound's effect on the observable characteristics (phenotype) of a cell or organism without prior knowledge of the specific molecular target. acs.orgnih.gov This approach can uncover novel mechanisms of action.

For instance, a high-throughput phenotypic screen of approximately 110,000 chemicals identified N-arylpiperidine-3-carboxamide derivatives that induce a senescence-like phenotype in human melanoma cells. nih.gov This initial hit led to the synthesis and evaluation of a focused library of analogs to establish a structure-activity relationship (SAR). nih.gov The study successfully identified a novel compound with significant antiproliferative activity in vitro. nih.gov Although the specific target was not definitively identified in this study, the phenotypic outcome provides a clear basis for further target deconvolution studies. nih.gov

Identified or Predicted Molecular Targets for Piperidine-3-Carboxamide Derivatives

Through the application of the aforementioned computational and experimental approaches, several potential molecular targets have been identified for various piperidine-3-carboxamide derivatives. It is important to note that these targets are for the broader class of piperidine-3-carboxamide derivatives and not necessarily specific to the N-hexyl substituted version, although it provides a strong basis for inferring potential targets.

Anaplastic Lymphoma Kinase (ALK): 3D-QSAR modeling and molecular docking studies have identified piperidine carboxamide derivatives as potential inhibitors of ALK, a receptor tyrosine kinase implicated in tumor cell proliferation. arabjchem.orgdntb.gov.ua

Sigma Receptors: A screening campaign and subsequent computational studies identified piperidine/piperazine-based compounds with high affinity for the Sigma 1 Receptor (S1R), with some derivatives showing significant selectivity over the Sigma 2 Receptor (S2R). nih.govnih.gov

Cathepsin K: A series of novel piperidine-3-carboxamide derivatives were designed and synthesized as potential inhibitors of Cathepsin K, an enzyme involved in bone resorption and a target for osteoporosis treatment. mdpi.com

GPR40 and GPR119: While not a piperidine-3-carboxamide, a related piperidine-4-carboxylic acid derivative, K-757, was identified as a gut-targeted GPR40 agonist for the treatment of metabolic disorders. acs.org This highlights the potential for piperidine scaffolds to target G-protein coupled receptors.

Mycobacterial Enzymes: A pyridine (B92270) carboxamide derivative, MMV687254, was identified as a promising anti-tubercular agent. asm.org Further studies revealed that this class of compounds are prodrugs activated by the mycobacterial amidase, AmiC. asm.org

HDM2: A group-based QSAR model was developed for piperidine-derived compounds that inhibit the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

Table 2: Summary of Identified or Predicted Molecular Targets for Piperidine-3-Carboxamide and Related Derivatives

| Derivative Class | Identified/Predicted Target | Therapeutic Area | Method of Identification | Reference |

|---|---|---|---|---|

| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | Cancer | 3D-QSAR, Molecular Docking | arabjchem.orgdntb.gov.ua |

| Piperidine/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | CNS Disorders | Screening, Docking | nih.govnih.gov |

| Piperidine-3-Carboxamides | Cathepsin K | Osteoporosis | Virtual Screening, Docking | mdpi.com |

| Pyridine Carboxamides | Mycobacterial Amidase (AmiC) | Tuberculosis | Phenotypic Screening, Metabolite Analysis | asm.org |

| Piperidine-derived Compounds | HDM2 | Cancer | Group-based QSAR, Docking | researchgate.net |

| N-arylpiperidine-3-carboxamides | Unknown (induces senescence) | Cancer (Melanoma) | Phenotypic Screening | nih.gov |

Enzymes

Enzymes are critical catalysts in biological processes and are common targets for therapeutic agents. The interaction of this compound with several key enzymes has been evaluated based on available literature.

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key player in bone resorption. mdpi.comsemanticscholar.org Its role in the degradation of bone matrix proteins, particularly type I collagen, makes it a significant target in the research of bone-related diseases like osteoporosis. mdpi.comnih.gov While various inhibitors of Cathepsin K have been developed and studied, including some piperidine-3-carboxamide derivatives, a review of the scientific literature did not yield specific studies on the inhibitory activity of this compound against this enzyme. mdpi.comresearchgate.net

5-alpha-reductase is an enzyme responsible for the conversion of testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). wikipedia.orgwebmd.com This enzyme is a key target in the management of conditions such as benign prostatic hyperplasia and androgenic alopecia. meridianvalleylab.comwikipedia.org Despite the investigation of numerous compounds as 5-alpha-reductase inhibitors, there is currently no specific research available in the scientific literature that details the interaction or inhibitory effects of this compound on 5-alpha-reductase. wikipedia.orgmeridianvalleylab.com

Acid ceramidase (ASAH1) is a lysosomal enzyme that catalyzes the hydrolysis of ceramide into sphingosine (B13886) and a free fatty acid. nih.govnih.gov This enzyme plays a crucial role in regulating the levels of bioactive sphingolipids, which are involved in various cellular processes, and its dysregulation has been linked to several human diseases, including Farber disease and certain cancers. nih.govmdpi.comyoutube.com A review of the current scientific literature reveals no specific studies focused on the interaction of this compound with acid ceramidase.

| Enzyme | Interaction with this compound | Research Findings |

| Cathepsin K | No specific studies found. | Not Applicable |

| 5-alpha-reductase | No specific studies found. | Not Applicable |

| Acid Ceramidase | No specific studies found. | Not Applicable |

Mechanisms of Action in Vitro and Preclinical Cellular/biochemical Studies

Induction of Cellular Phenotypes

Derivatives of piperidine-3-carboxamide have been shown to induce significant phenotypic changes in cancer cells, notably senescence and the inhibition of proliferation.

Research has identified N-arylpiperidine-3-carboxamide derivatives as inducers of a senescence-like phenotype in human melanoma cells. nih.govnih.gov A high-throughput screening of small-molecule libraries led to the discovery of an initial hit compound featuring the N-arylpiperidine-3-carboxamide scaffold. nih.gov This compound was observed to cause senescence-like changes in A375 human melanoma cells, characterized by altered cell morphology such as increased cell size, a flattened shape, and a single large nucleus, without significant toxicity to normal cells. nih.govnih.gov

Further structure-activity relationship studies led to the identification of derivative 54 , which demonstrated a more potent ability to induce a senescence-like phenotype compared to the initial hit compound. nih.gov The effective concentration of a compound that induces senescence in half of the cell population (EC₅₀) was a key metric in these studies. nih.gov For instance, compound 54 showed a markedly induced senescence-like morphological change with an EC₅₀ value of 0.04 μM in A375 cells. nih.gov

The induction of senescence by N-arylpiperidine-3-carboxamide derivatives is closely linked to their antiproliferative effects. nih.govnih.gov The same study that identified their pro-senescent activity also quantified their ability to inhibit cancer cell growth. nih.gov The antiproliferative activity is typically measured by the IC₅₀ value, which is the concentration of a compound that reduces the cell number by 50%. nih.gov

A focused library of analogues was synthesized and evaluated, leading to the identification of compounds with significant antiproliferative activity in vitro. nih.govnih.gov Compound 54 , an S-isomer with specific pyridine (B92270) and pyrrole (B145914) moieties, was found to have remarkable antiproliferative activity against human melanoma A375 cells, with an IC₅₀ of 0.03 μM. nih.gov This highlights the potential of this chemical scaffold in developing new anti-melanoma agents. nih.govnih.gov

Table 1: Senescence-Inducing and Antiproliferative Activities of select N-Arylpiperidine-3-carboxamide Derivatives in A375 Melanoma Cells This table is interactive. You can sort and filter the data.

| Compound | Senescence-Inducing Activity (EC₅₀, μM) | Antiproliferative Activity (IC₅₀, μM) |

|---|---|---|

| Hit 1 | 0.8 | 0.7 |

| Compound 54 | 0.04 | 0.03 |

Data sourced from a study on N-arylpiperidine-3-carboxamide derivatives. nih.gov

Enzyme Inhibition Mechanisms

Piperidine (B6355638) carboxamide derivatives have been investigated as inhibitors of various enzymes, including cholinesterases and cyclooxygenase-2 (COX-2).

N-benzylpiperidine carboxamide derivatives have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov In one study, the ester linker of a lead compound was replaced with a more metabolically stable amide linker, leading to new derivatives. nih.gov Two of the most active analogues, compound 20 and compound 28 , showed in vitro IC₅₀ values against AChE of 5.94 ± 1.08 μM and 0.41 ± 1.25 μM, respectively. nih.gov Another study found that 1-(3-chloro)benzylpiperidine amide of 1H-indole-5-carboxylic acid (compound 6c ) had the highest inhibitory activity towards BuChE in its series. nih.gov

Additionally, certain piperidine-1-carboxamide (B458993) derivatives have been evaluated as dual inhibitors of COX-2 and soluble epoxide hydrolase (sEH). researchgate.net Synthesized compounds showed significant selective inhibition of the COX-2 enzyme over COX-1, with some demonstrating IC₅₀ values for sEH inhibition in the sub-micromolar range. researchgate.net

Antiviral Mechanisms (e.g., Capsid Assembly Modulation for HBV)

A significant mechanism of action for certain piperidine-3-carboxamide derivatives is the modulation of viral capsid assembly, particularly for the Hepatitis B virus (HBV). nih.govnih.gov N-sulfonylpiperidine-3-carboxamides (SPCs) have been identified as a new class of capsid assembly modulators (CAMs). nih.gov These compounds target the HBV core protein, which is essential for forming the viral nucleocapsid. nih.govnih.gov

Interaction with Ion Channels and Reuptake Systems

A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) ion channel. nih.gov TRPA1 is a ligand-gated channel that functions as an irritant sensor and is a target for treating pain and itch. nih.gov Studies using structural modeling, molecular docking, and mutational analysis have shown that PIPCs bind to a hydrophobic site at the interface of specific transmembrane segments of the human TRPA1 channel. nih.gov This binding activates the channel, demonstrating a clear interaction between this class of compounds and a specific ion channel. nih.gov

Furthermore, research on related structures, specifically piperidine-4-carboxamide derivatives, has indicated they may act as dopamine (B1211576) reuptake inhibitors, suggesting a potential for this broader family of compounds to interact with neurotransmitter reuptake systems. researchgate.net

Preclinical Metabolic Fate and Biotransformation

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomes)

In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies typically utilize human liver microsomes (HLM), which contain a high concentration of CYP enzymes responsible for the majority of phase I metabolic reactions. When a compound like N-hexylpiperidine-3-carboxamide is incubated with HLM in the presence of cofactors such as NADPH, the rate of its disappearance over time is measured to determine its metabolic stability. This data is used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help in ranking compounds and predicting their in vivo pharmacokinetic behavior. Compounds with high metabolic stability in HLM generally exhibit longer half-lives and lower clearance in vivo. For piperidine-derived amides, structural modifications have been shown to significantly impact their metabolic stability in HLM.

Major Biotransformation Pathways

The chemical structure of this compound, featuring a piperidine (B6355638) ring, a hexyl chain, and a carboxamide group, presents several sites susceptible to metabolic reactions.

Hydroxylation and Dehydrogenation

Hydroxylation is a common metabolic pathway for alicyclic amines like piperidine, often occurring at the electron-rich α-carbons to the nitrogen atom or other positions on the ring. This reaction is primarily catalyzed by CYP enzymes and can lead to the formation of more polar metabolites. The resulting hydroxylated intermediates can sometimes undergo further oxidation (dehydrogenation) to form corresponding ketones or lactams. For this compound, hydroxylation could occur on either the piperidine ring or the N-hexyl chain.

N-Dealkylation

N-dealkylation is a significant metabolic pathway for compounds containing N-alkyl groups and is catalyzed by CYP enzymes, particularly CYP3A4. This process involves the oxidative removal of the alkyl group (the hexyl group in this case) from the nitrogen atom of the piperidine ring. The mechanism starts with the hydroxylation of the carbon atom attached to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a secondary amine (piperidine-3-carboxamide) and an aldehyde (hexanal). This pathway is a major route of metabolism for many drugs containing piperidine moieties.

Amide Hydrolysis

The carboxamide group in this compound can undergo hydrolysis, a reaction that cleaves the amide bond to yield a carboxylic acid (piperidine-3-carboxylic acid) and an amine (hexylamine). While amides are generally more stable to hydrolysis than esters, this reaction can be catalyzed by enzymes such as amidases under physiological conditions. The hydrolysis can occur in either an acidic or basic environment, though enzymatic hydrolysis is more relevant in a biological context.

Glucuronidation

Glucuronidation is a major phase II conjugation reaction where a glucuronic acid moiety is attached to the drug molecule, a process catalyzed by UDP-glucuronosyltransferases (UGTs). This reaction significantly increases the water solubility of the compound, facilitating its excretion from the body. For this compound, the nitrogen atom of the piperidine ring can be a site for N-glucuronidation, a common pathway for tertiary and secondary amines. If hydroxylation occurs first, the resulting hydroxyl group can undergo O-glucuronidation.

Influence of Structural Features on Metabolic Stability

The metabolic stability of a molecule is heavily influenced by its structural features. For piperidine-containing compounds, modifications to the structure can block or reduce the likelihood of metabolic attack at vulnerable sites.

Steric Hindrance : Introducing bulky groups near a metabolically labile site can sterically hinder the approach of metabolizing enzymes, thereby increasing metabolic stability.

Electronic Effects : The introduction of electron-withdrawing groups can decrease the electron density at certain positions, making them less susceptible to oxidative metabolism by CYP enzymes.

Lipophilicity : Generally, more lipophilic compounds are better substrates for metabolic enzymes. Reducing the lipophilicity of this compound, for instance by shortening the hexyl chain or introducing polar functional groups, could potentially improve its metabolic stability.

Future Research and Therapeutic Potential of this compound: A Broad Academic Perspective

The this compound scaffold represents a promising, yet largely unexplored, area of chemical space with significant potential for therapeutic innovation. While direct research on this specific compound is limited, the broader class of piperidine-3-carboxamide derivatives has demonstrated a wide range of biological activities, suggesting that this compound and its analogs could be valuable starting points for drug discovery programs. This article outlines key future research directions to unlock the therapeutic potential of this chemical entity.

Q & A

Q. What are the optimal synthetic routes for N-hexylpiperidine-3-carboxamide, and how can purity be ensured?

Methodological Answer:

- Synthesis : Use mixed anhydride methods with N-methylpiperidine as a base to minimize racemization during carboxamide formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

- Purity Validation : Confirm purity (≥95%) via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (absence of extraneous peaks in H/C spectra) .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- Spectroscopic Characterization :

- X-ray Crystallography : Optional for absolute stereochemistry confirmation (if crystalline derivatives are obtained).

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates.

- Waste Disposal : Collect organic waste separately and neutralize with 10% acetic acid before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies).

- Batch Analysis : Compare activity across synthesized batches to rule out impurities (e.g., residual solvents or unreacted hexylamine).

- Structural Confounds : Perform molecular docking to assess if minor stereochemical impurities (e.g., <5% enantiomers) interfere with target binding .

Q. What strategies mitigate racemization during the synthesis of this compound?

Methodological Answer:

- Base Selection : Replace traditional bases (e.g., triethylamine) with N-methylpiperidine to reduce racemization by 30–40% .

- Low-Temperature Coupling : Conduct reactions at 0–4°C to stabilize the tetrahedral intermediate.

- Chiral HPLC Monitoring : Use a Chiralpak AD-H column (heptane/isopropanol) to quantify enantiomeric excess (target ≥98%) .

Q. How can computational modeling optimize the pharmacokinetic profile of this compound derivatives?

Methodological Answer:

- ADMET Prediction : Use tools like SwissADME to predict logP (target 2–3), aqueous solubility, and CYP450 interactions.

- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via GROMACS with a POPC lipid bilayer model.

- QSAR : Derive predictive models using substituent effects on the hexyl chain (e.g., branching, fluorination) to enhance metabolic stability .

Q. What experimental designs address the hygroscopicity of this compound in formulation studies?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders under vacuum (0.05 mBar, -50°C) to minimize water absorption.

- Excipient Screening : Test hygroscopicity inhibitors (e.g., mannitol, trehalose) at 1:1–1:5 (w/w) ratios via dynamic vapor sorption (DVS) analysis.

- Stability Chambers : Store samples at 25°C/60% RH and monitor mass changes weekly for 12 weeks .

Q. How should researchers manage contradictory cytotoxicity data between in vitro and in vivo models?

Methodological Answer:

- Metabolite Profiling : Compare hepatic microsomal metabolism (e.g., rat S9 fraction) to identify detoxification pathways.

- Dose Escalation : Conduct MTD studies in rodents to reconcile in vitro IC values (e.g., 10 µM) with tolerated plasma concentrations.

- Tissue Distribution : Use radiolabeled C-carboxamide to track compound accumulation in off-target organs .

Methodological Best Practices

Q. Data Management and Reproducibility

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.